molecular formula C5H6F3N3OS B2588804 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 219986-56-8

5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2588804
CAS RN: 219986-56-8
M. Wt: 213.18
InChI Key: ADMRFPOKULDTKB-UHFFFAOYSA-N
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Description

“5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide” is a chemical compound that has been studied for its antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves the condensation of trifluoromethyl-b-diketones with thiosemicarbazide under neutral and acidic conditions . Further reaction with phenacyl bromides affords 4-aryl-(5-trifluoromethyl-pyrazol-1-yl)thiazoles .


Chemical Reactions Analysis

The compound is obtained by the condensation of trifluoromethyl-b-diketones with thiosemicarbazide . The reaction conditions can be either neutral or acidic .

Scientific Research Applications

Synthesis and Bactericidal Activities

Researchers have synthesized derivatives of pyrazole-1-carbothioamide and investigated their bactericidal activities against pathogens like E. coli and P. vulgaris. The synthesis involved condensation and cyclization reactions, leading to novel compounds with potential bactericidal properties (Liu Xin-hua, Wang Shifan, & Song Baoan, 2007).

Antidepressant Activity

A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. These compounds were tested in models like forced swimming and tail suspension tests, showing promising antidepressant effects (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).

Green Synthesis Methods

The microwave-assisted green synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides has been reported, highlighting an efficient, simple, and environmentally friendly approach to synthesizing these compounds in water (Hamid Reza Farmani, M. Mosslemin, & B. Sadeghi, 2018).

Anticancer Properties

Pyrazoline derivatives, including the specified compound's derivatives, have been synthesized and evaluated for antiproliferative activity against cancer cell lines. Some derivatives exhibited potent anticancer activities, inducing cell cycle arrest and apoptosis in cancer cells (Hong Wang et al., 2017).

Antimycobacterial Activity

Compounds structurally related to 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis strains. Some derivatives demonstrated significant activity against both INH-susceptible and INH-resistant strains, suggesting their potential use in treating tuberculosis (P. E. Almeida da Silva et al., 2008).

Structural and Molecular Studies

Crystal structure, Hirshfeld surface analysis, and molecular docking studies have been conducted on carbothioamide derivatives. These studies provide insights into the molecular interactions, potential binding modes, and structural characterization of these compounds (Serap Uzun, 2022).

properties

IUPAC Name

5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3OS/c6-5(7,8)4(12)1-2-10-11(4)3(9)13/h2,12H,1H2,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMRFPOKULDTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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